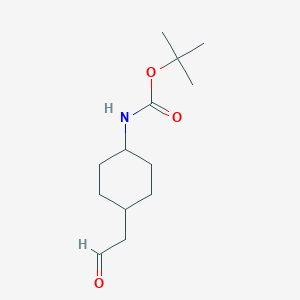

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Übersicht

Beschreibung

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is an intermediate used in the synthesis of Cariprazine, a novel antipsychotic that acts on dopamine D3/D2 receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Cariprazine, an antipsychotic medication that acts on dopamine D3/D2 receptors. This compound's ability to modulate enzyme activity and interact with biological receptors makes it valuable in drug development focused on analgesics and anti-inflammatory drugs .

Case Study: Synthesis of Cariprazine

The synthesis of Cariprazine involves several steps where this compound is utilized. The compound's structure allows it to undergo specific reactions that lead to the formation of biologically active derivatives. Research has shown that this intermediate can influence cellular mechanisms and provide therapeutic benefits in treating psychotic disorders.

Agricultural Chemicals

Enhancement of Agrochemical Efficacy

This compound is also used in formulating agrochemicals, particularly pesticides and herbicides. Its unique properties enhance the efficacy of these chemicals, improving crop yield and protecting plants from pests. The incorporation of this compound into agricultural formulations has been shown to increase the stability and effectiveness of active ingredients .

Research Findings

Studies indicate that the compound contributes to improved absorption and retention of agrochemicals in plant systems, leading to better pest control and reduced environmental impact. Its non-toxic nature further supports its application in sustainable agriculture practices .

Polymer Chemistry

Production of Specialty Polymers

In polymer chemistry, this compound is employed to create specialty polymers with enhanced durability and resistance to environmental factors. The compound's carbamate functional group allows for versatile chemical modifications that can improve material properties such as tensile strength and thermal stability .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| Thermal Stability | Enhanced |

| Environmental Resistance | Superior |

Biochemical Research

Studying Enzyme Interactions

this compound plays a significant role in biochemical research by aiding the study of enzyme interactions and metabolic pathways. Researchers utilize this compound to understand complex biological processes, including those involved in drug metabolism and enzyme regulation .

Case Study: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes associated with metabolic pathways, suggesting potential therapeutic applications. Its interaction with biomolecules provides insights into designing drugs that target these pathways effectively.

Cosmetic Formulations

Improvement of Skin Absorption

In cosmetic science, this compound is explored for its potential to enhance skin absorption and stability of active ingredients in formulations. Its unique chemical structure allows for better penetration through skin layers, making it a candidate for developing effective topical products .

Wirkmechanismus

The mechanism of action of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is primarily related to its role as an intermediate in the synthesis of Cariprazine. Cariprazine acts on dopamine D3/D2 receptors, modulating neurotransmitter activity in the brain . The compound itself does not have a direct pharmacological effect but is crucial in the formation of the active drug .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

- N-[trans-4-(2-oxoethyl)cyclohexyl]carbamic acid tert-butyl ester

- Trans-2-[4-(tert-butoxycarbonyl)amino]cyclohexyl]acetaldehyde

- Trans-4-(Boc-amino)cyclohexaneacetaldehyde

Uniqueness: this compound is unique due to its specific structure and its role as an intermediate in the synthesis of Cariprazine . Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .

Biologische Aktivität

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7) is a carbamate derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and interaction with biological targets, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₃NO₃, with a molecular weight of approximately 241.33 g/mol. Its structure features a cyclohexane ring with a tert-butyl group and a carbamate functional group, which are critical for its biological activity.

Structural Characteristics:

- Cyclohexane Ring: Provides a rigid framework that influences the compound's conformation.

- Carbamate Group: Known for its ability to interact with various biological molecules.

- 2-Oxoethyl Substituent: Enhances the electrophilic nature of the compound, potentially increasing its reactivity in biological systems.

Biological Activities

This compound has shown promise as an inhibitor in various biochemical pathways. Its biological activities can be summarized as follows:

-

Enzyme Inhibition:

- The compound has been studied for its ability to inhibit specific enzymes, which can play a role in drug development. It is believed to modulate enzyme activity by interacting with active sites or altering enzyme conformation.

-

Binding Affinity:

- Interaction studies have indicated that this compound exhibits significant binding affinity to certain biological receptors. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed to assess these interactions.

-

Pharmacological Potential:

- Preliminary research suggests that this compound may have therapeutic applications in treating various conditions by targeting specific biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing insights into its mechanisms of action:

- Study 1: A study focused on the inhibition of acetylcholinesterase (AChE), where this compound demonstrated competitive inhibition, suggesting potential applications in neuropharmacology.

- Study 2: Research involving cancer cell lines indicated that this compound could induce apoptosis in specific tumor types, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexyl carbamate | C₇H₁₃NO₂ | Simpler structure without additional substituents |

| Tert-butyl carbamate | C₉H₁₃NO₂ | Lacks cycloalkane structure |

| Trans-4-(2-hydroxyethyl)cyclohexylcarbamate | C₁₃H₂₅NO₃ | Hydroxyethyl instead of keto group; different biological activity |

This table illustrates how the structural variations among these compounds may influence their reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Carbamate:

- Reacting an amine with an isocyanate derived from the corresponding carboxylic acid.

- Introduction of Functional Groups:

- Selective reactions to introduce the 2-oxoethyl group while maintaining the integrity of the cyclohexane structure.

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGBSEXLSWYFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.